trans-maxacalcitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-maxacalcitol is an isomer of maxacalcitol, a derivative of vitamin D3. Maxacalcitol is a potential treatment of secondary hyperparathyroidism.
Scientific Research Applications
Chemical Synthesis and Modification
Total Inversion of cis-C5 Maxacalcitol
A study by Yamauchi et al. (2006) reported the successful stereoselective total inversion of cis-C5 configuration of Maxacalcitol into the trans-CS isomer via the formation of the sulforene intermediate. This process is significant for biological evaluation (Yamauchi, Suzuki, Shimizu, & Kato, 2006).
Synthesis for Practical Applications
Shimizu et al. (2010) described a practical synthesis of Maxacalcitol, highlighting its application in the treatment of antihyperparathyroidism and antipsoriatic conditions. The process research led to its successful industrial production (Shimizu, Mikami, & Kato, 2010).
Dermatological Applications
Treatment of Psoriasis Vulgaris
Maxacalcitol, known as 1α,25‐Dihydroxy‐22‐oxacalcitriol, is a vitamin D3 analogue found to be effective in treating psoriasis vulgaris, as evidenced by a double-blind, dose-finding study with active comparator (N.barker et al., 1999).
Meibomian Gland Injury Model
Jin et al. (2020) investigated the efficacy and safety of Maxacalcitol ointment in treating an experimental Meibomian gland orifice injury model. The study showed maxacalcitol's potential in ameliorating initial injury of Meibomian gland orifices caused by electrocautery (Jin et al., 2020).
Pharmacokinetics and Bioavailability
Cutaneous Bioavailability
Ikeda et al. (2005) assessed the cutaneous bioavailability of topically applied Maxacalcitol ointment in vivo using a tape-stripping method. The study provided insights into the pharmacokinetics and pharmacodynamics of topically applied dermatologic products (Ikeda et al., 2005).
Maxacalcitol in Lotion Form
Umemura et al. (2008) conducted a study to compare the cutaneous bioavailability of Maxacalcitol in lotion form versus its ointment formulation, indicating the lotion's comparable effectiveness (Umemura et al., 2008).
Role in Managing Secondary Hyperparathyroidism
Effects on Uremic Patients
Akizawa et al. (2001) highlighted Maxacalcitol's efficacy in treating secondary hyperparathyroidism in uremic patients, noting its suppressive effect on parathyroid hormone and impact on serum calcium levels (Akizawa, Suzuki, Akiba, Nishizawà, & Kurokawa, 2001).
Comparison with Calcitriol
Mochizuki et al. (2007) conducted a prospective comparison study of the effects of Maxacalcitol and Calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism, aiming to determine dose equivalence (Mochizuki et al., 2007).
properties
CAS RN |
929721-98-2 |
---|---|
Product Name |
trans-maxacalcitol |
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 |
synonyms |
Impurity A of Maxacalcitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.